2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
“2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” typically involves multi-step organic reactions. The starting materials often include substituted piperidines, trifluoromethoxybenzene derivatives, and pyrido[2,3-d]pyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperidine moiety.
Cyclization: reactions to form the pyrido[2,3-d]pyrimidine core.
Functional group transformations: to introduce the trifluoromethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scalability: considerations to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
“2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction interference: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrido[2,3-d]pyrimidines with different substituents, such as:
- 2-(3,5-dimethylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
- 2-(3,5-dimethylpiperidin-1-yl)-5-[2-(methoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
Uniqueness
The uniqueness of “2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” lies in its specific substituents, which can significantly influence its chemical properties and biological activities.
Properties
Molecular Formula |
C21H23F3N4O3 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C21H23F3N4O3/c1-11-7-12(2)10-28(9-11)20-26-18-17(19(30)27-20)14(8-16(29)25-18)13-5-3-4-6-15(13)31-21(22,23)24/h3-6,11-12,14H,7-10H2,1-2H3,(H2,25,26,27,29,30) |
InChI Key |
MHPXAABZQUUHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4OC(F)(F)F)C(=O)N2)C |
Origin of Product |
United States |
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